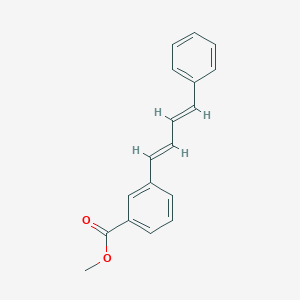![molecular formula C15H17BrO4 B371774 5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371774.png)
5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” is a chemical entity with unique properties and applications. It is widely studied in various scientific fields due to its potential uses in chemistry, biology, medicine, and industry. Understanding its structure, preparation methods, chemical reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one method might involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” often requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the products formed.
Major Products: The major products formed from the reactions of compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: It is utilized in the production of materials, chemicals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed mechanism is often elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has its own set of properties and applications, making them distinct from compound “5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)”.
Properties
Molecular Formula |
C15H17BrO4 |
|---|---|
Molecular Weight |
341.2g/mol |
InChI |
InChI=1S/C15H17BrO4/c1-12-6-8-7(12)10-11(14(12)17-2-3-18-14)9(6)13(8,16)15(10)19-4-5-20-15/h6-11H,2-5H2,1H3 |
InChI Key |
QKDMEDBNNOGXJP-UHFFFAOYSA-N |
SMILES |
CC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
Canonical SMILES |
CC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)

![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)

![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)

![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)

